ethyl 8-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7-carboxylate
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Overview
Description
ETHYL 8-[3-(1,3-DIOXOISOINDOL-2-YL)PROPYL]-2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-7-CARBOXYLATE is a complex organic compound with a molecular formula of C24H22N2O6 and a molecular weight of 434.44 g/mol . This compound is characterized by its unique structure, which includes an indole core fused with a dioxino ring and a phthalimide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 8-[3-(1,3-DIOXOISOINDOL-2-YL)PROPYL]-2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-7-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a phthalic anhydride derivative with a primary amine to form the phthalimide moiety. This intermediate is then coupled with an indole derivative through a series of cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 8-[3-(1,3-DIOXOISOINDOL-2-YL)PROPYL]-2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
ETHYL 8-[3-(1,3-DIOXOISOINDOL-2-YL)PROPYL]-2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-7-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 8-[3-(1,3-DIOXOISOINDOL-2-YL)PROPYL]-2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and phthalimide-containing molecules, such as:
- ETHYL 4-[2-(1,3-DIOXOISOINDOL-2-YL)ETHOXY]-3-OXOBUTANOATE
- METHYL (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
Uniqueness
ETHYL 8-[3-(1,3-DIOXOISOINDOL-2-YL)PROPYL]-2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-7-CARBOXYLATE is unique due to its fused indole-dioxino-phthalimide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 8-[3-(1,3-dioxoisoindol-2-yl)propyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate |
InChI |
InChI=1S/C24H22N2O6/c1-2-30-24(29)21-14(17-12-19-20(13-18(17)25-21)32-11-10-31-19)8-5-9-26-22(27)15-6-3-4-7-16(15)23(26)28/h3-4,6-7,12-13,25H,2,5,8-11H2,1H3 |
InChI Key |
BZAUEBVFUBJJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCCO3)CCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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